molecular formula C10H17NO4 B1670603 Dihydrokainic acid CAS No. 52497-36-6

Dihydrokainic acid

Katalognummer: B1670603
CAS-Nummer: 52497-36-6
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: JQPDCKOQOOQUSC-OOZYFLPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dihydrokainic acid typically involves the reduction of kainic acid. The process includes the use of reducing agents such as sodium borohydride under controlled conditions to achieve the desired reduction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrokaininsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Sie kann zu entsprechenden Oxo-Derivaten oxidiert werden.

    Reduktion: Die Reduktion von Kaininsäure zu Dihydrokaininsäure ist eine bemerkenswerte Reaktion.

    Substitution: Sie kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung ihrer Carbonsäuregruppen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.

    Substitution: Reagenzien wie Thionylchlorid können verwendet werden, um Carbonsäuren in Acylchloride umzuwandeln, die dann weitere Substitutionsreaktionen eingehen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während die Reduktion zu Dihydrokaininsäure selbst führt.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

DHK is primarily utilized to study the effects of altered glutamate transport on neuronal excitability and synaptic transmission. By inhibiting the high-affinity uptake of glutamate, DHK increases extracellular glutamate levels, providing insights into various neurological conditions.

Effects on Neuronal Excitability

Research has demonstrated that DHK significantly impacts neuronal excitability in the hippocampus. In a study involving rat models, DHK administration led to increased extracellular concentrations of both glutamate and taurine, while also affecting field excitatory postsynaptic potentials (EPSPs) and population spikes in different hippocampal regions .

Parameter Before DHK After DHK
Extracellular Glutamate (µM)BaselineIncreased
Field EPSP AmplitudeNormalDecreased
Population Spike AmplitudeNormalAugmented

Behavioral Studies

DHK has been employed in various behavioral assays to explore its effects on mood and cognition. For instance, studies using intracranial self-stimulation (ICSS) paradigms indicated that DHK treatment alters hedonic states without inducing dysphoria, as evidenced by increased c-Fos expression in brain regions associated with motivation and emotion .

Neurodegenerative Disease Research

DHK's role in neurodegenerative disease research is significant due to its ability to modulate glutamate levels, which are often dysregulated in conditions such as epilepsy and Alzheimer's disease.

Epilepsy Models

In models of epilepsy, DHK has been shown to influence seizure thresholds and neuronal excitability. A recent study highlighted that DHK's inhibition of GLT-1 enhances glutamate release, potentially exacerbating seizure activity but also providing a mechanism to study seizure dynamics .

Model Type Seizure Threshold Glutamate Release
Acute EpilepsyDecreasedIncreased
Chronic EpilepsyVariableIncreased

Cognitive Impairments

DHK's effects on cognitive functions have been examined using the Morris Water Maze (MWM) test, where it was found to impair spatial memory performance in rats . This finding suggests that alterations in glutamate transport can have profound implications for learning and memory.

Therapeutic Potential

The modulation of glutamate transporters through compounds like DHK presents a promising avenue for developing therapeutic strategies for mood disorders and cognitive impairments.

Antidepressant Effects

Recent studies have indicated that microinfusion of DHK into specific brain regions can produce antidepressant-like effects. For example, DHK administration reduced immobility time in the forced swim test, suggesting enhanced mood states .

Case Studies and Findings

Several case studies highlight the diverse applications of DHK:

  • A study investigating astrocytic glutamate transport found that DHK administration resulted in significant alterations in behavioral responses related to mood disorders, emphasizing its potential as a model for understanding depression .
  • Another investigation into the effects of DHK on hippocampal neuronal death following global forebrain ischemia provided insights into its neuroprotective properties against excitotoxicity .

Biologische Aktivität

Dihydrokainic acid (DHK) is a potent and selective inhibitor of glutamate uptake, primarily targeting the excitatory amino acid transporter 2 (EAAT2 or GLT-1). This compound has garnered attention in neuroscience research due to its impact on glutamatergic signaling and associated behavioral outcomes. The following sections will detail its biological activity, mechanisms of action, and implications in various neurological contexts.

DHK functions as a non-transportable inhibitor of glutamate and aspartate uptake, with a reported inhibition constant (KiK_i) of approximately 23 μM for EAAT2, demonstrating significant selectivity over other transporters such as EAAT1 and EAAT3, which have KiK_i values exceeding 3 mM . By blocking the uptake of glutamate into astrocytes, DHK increases the extracellular concentration of glutamate, which can lead to enhanced neuronal excitability and altered synaptic transmission.

Effects on Neurotransmitter Levels

Research indicates that DHK administration results in increased extracellular concentrations of both glutamate and taurine in the hippocampus. Specifically, studies have shown that DHK elevates glutamate levels significantly while affecting taurine levels differently across hippocampal regions . This differential modulation suggests that DHK may influence various aspects of synaptic plasticity and neuronal communication.

Cognitive Function

DHK has been implicated in cognitive impairment, particularly in spatial memory tasks. In the Morris Water Maze (MWM) test, rats treated with DHK exhibited deficits in spatial learning and memory retrieval, suggesting that elevated extracellular glutamate may disrupt normal cognitive processes . The compound's effects on c-Fos expression in brain regions associated with motivation and emotion further support its role in cognitive function .

Depression Models

The blockade of glutamate uptake by DHK has been associated with depressive-like symptoms in animal models. For instance, central infusion of DHK led to significant alterations in behavior indicative of anhedonia and cognitive dysfunction, common features observed in depression . Moreover, studies have shown that DHK can alleviate the antidepressant-like effects of ketamine, indicating its potential role in modulating responses to treatments for mood disorders .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of DHK across different experimental paradigms:

Study Findings
Fallgren & Paulsen (1996)Demonstrated increased extracellular glutamate levels following DHK infusion in vivo.
Bechtholt-Gompf et al. (2010)Found that DHK impaired spatial memory performance in rats during MWM testing.
Duman et al. (2012)Showed that DHK treatment disrupted the rapid antidepressant effects of ketamine through modulation of mTOR signaling pathways.
Anderson & Swanson (2000)Identified that DHK increases c-Fos expression in regions linked to motivation and emotion.

Eigenschaften

IUPAC Name

(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDCKOQOOQUSC-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200489
Record name Dihydrokainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-36-6
Record name Dihydrokainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52497-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrokainic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrokainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrokainic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROKAINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrokainic acid
Reactant of Route 2
Reactant of Route 2
Dihydrokainic acid
Reactant of Route 3
Dihydrokainic acid
Reactant of Route 4
Dihydrokainic acid
Reactant of Route 5
Dihydrokainic acid
Reactant of Route 6
Dihydrokainic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.